An In-depth Technical Guide to 3-Methylmorpholine: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 3-Methylmorpholine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylmorpholine is a versatile heterocyclic amine that has garnered significant interest in various fields of chemistry, ranging from catalysis to medicinal chemistry. Its unique structural and electronic properties, stemming from the morpholine scaffold appended with a methyl group, make it a valuable building block in organic synthesis and a crucial component in several commercial applications. This guide provides a comprehensive overview of the chemical properties, stereochemistry, synthesis, and diverse applications of 3-Methylmorpholine, with a particular focus on its role in catalysis and drug discovery.
Physicochemical Properties and Structural Elucidation
3-Methylmorpholine is a colorless liquid with a characteristic amine-like odor. It is miscible with water and a wide range of common organic solvents.[1] The presence of both an ether oxygen and a tertiary amine nitrogen within the six-membered ring imparts a unique polarity and basicity to the molecule.
Core Chemical and Physical Data
A summary of the key physicochemical properties of 3-Methylmorpholine is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁NO | [1][2] |
| Molar Mass | 101.15 g/mol | [1][2] |
| Density | 0.9591 g/cm³ at 16 °C | [1] |
| Boiling Point | 133-134 °C | [1] |
| Flash Point | 41.3 °C | [1] |
| pKa of Conjugate Acid | 9.03 ± 0.40 (Predicted) | [1] |
| Vapor Pressure | 7.14 mmHg at 25 °C | [1] |
| CAS Number | 42185-06-8 (racemic) | [2] |
Molecular Structure and Stereochemistry
The structure of 3-Methylmorpholine is characterized by a saturated six-membered morpholine ring with a methyl group at the 3-position. This substitution introduces a chiral center, leading to the existence of two enantiomers: (R)-3-Methylmorpholine and (S)-3-Methylmorpholine.
The morpholine ring typically adopts a chair conformation to minimize steric strain. The orientation of the methyl group (axial or equatorial) can influence the molecule's reactivity and its interactions with other molecules. 13C NMR studies on substituted morpholines have shown that the chemical shifts of the ring carbons are sensitive to the stereochemistry and conformation, with axial substituents generally causing an upfield shift of the γ-gauche carbons.
Synthesis of 3-Methylmorpholine
Both racemic and enantiomerically pure forms of 3-Methylmorpholine can be synthesized through various routes. The choice of method often depends on the desired stereochemistry and the scale of the reaction.
Racemic Synthesis
A common method for the preparation of racemic 3-Methylmorpholine involves the methylation of morpholine. This can be achieved using methylating agents like methyl bromide or methyl iodide.[3] However, these reagents are toxic and produce salt byproducts. A greener alternative involves the reaction of morpholine with dimethyl carbonate.[4] Industrial synthesis can also be achieved through several routes, including the reaction of diethylene glycol with ammonia or methylamine at high temperatures and pressures, or the reaction of dichloroethyl ether with methylamine.[5]
Enantioselective Synthesis
The synthesis of enantiomerically pure (R)- and (S)-3-Methylmorpholine is crucial for their application in pharmaceuticals, where stereochemistry often dictates biological activity.
A. Reduction of Chiral Precursors:
One common approach involves the reduction of a chiral morpholinone precursor. For instance, (S)-3-Methylmorpholine can be synthesized by the reduction of (S)-5-methylmorpholin-3-one using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (THF).[1][6]
B. Chiral Resolution:
Another strategy to obtain enantiomerically pure 3-Methylmorpholine is through the resolution of a racemic mixture. This is typically achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts. These salts can then be separated by fractional crystallization due to their different solubilities. The desired enantiomer is subsequently liberated from the salt by treatment with a base.
Applications in Chemistry and Drug Discovery
3-Methylmorpholine's unique properties make it a valuable reagent and building block in various chemical transformations and in the development of new therapeutic agents.
Role as a Catalyst
As a tertiary amine, 3-Methylmorpholine can function as a base catalyst in a variety of organic reactions. Its steric bulk, provided by the methyl group, can influence the stereochemical outcome of certain reactions. While specific mechanistic studies for 3-Methylmorpholine are not abundant in the provided search results, its role can be inferred in reactions where tertiary amines are known to act as nucleophilic catalysts.
One such example is the Baylis-Hillman reaction , which involves the coupling of an activated alkene with an aldehyde.[7][8] The mechanism likely involves the initial nucleophilic addition of 3-Methylmorpholine to the activated alkene to form a zwitterionic enolate, which then adds to the aldehyde. Subsequent elimination of the catalyst yields the final product.
Intermediate in Organic Synthesis
3-Methylmorpholine serves as a versatile intermediate in the synthesis of more complex molecules. The nitrogen atom can undergo various transformations, such as N-alkylation and N-arylation, allowing for the introduction of the morpholine moiety into a target structure.[1] This is particularly valuable in the synthesis of pharmaceutical intermediates and fine chemicals.
Application in Drug Development
The morpholine scaffold is a privileged structure in medicinal chemistry, and the introduction of a methyl group at the 3-position can significantly impact a drug's pharmacological profile.
3.3.1. mTOR Inhibitors for Cancer Therapy
A prominent application of 3-Methylmorpholine is in the development of mTOR (mechanistic target of rapamycin) inhibitors for the treatment of cancer.[6][9] The mTOR signaling pathway is often dysregulated in cancer, promoting cell growth and proliferation. Several potent and selective mTOR inhibitors incorporate the 3-methylmorpholine moiety.
The (R)-enantiomer of 3-methylmorpholine has been found to be particularly beneficial in achieving high selectivity for mTOR over other related kinases like PI3K.[6] Molecular modeling and structure-activity relationship (SAR) studies have revealed that the 3-methylmorpholine group can be accommodated in the hinge region of the mTOR kinase domain, contributing to the inhibitor's binding affinity and selectivity.[6][10] For example, a compound possessing two 3-methylmorpholine units was identified as a potent, orally available, and specific ATP-competitive mTOR inhibitor.[9]
Safety and Toxicology
3-Methylmorpholine is classified as harmful if swallowed and causes serious eye damage.[2] It is also a flammable liquid and vapor.
GHS Hazard Information
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Pictograms:
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GHS02: Flammable
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GHS05: Corrosive
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GHS07: Harmful
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Hazard Statements:
-
H225: Highly flammable liquid and vapor.
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H314: Causes severe skin burns and eye damage.
-
H332: Harmful if inhaled.
-
-
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Toxicological Data
Acute toxicity studies have been conducted to determine the lethal dose of 3-Methylmorpholine.
| Route of Administration | Species | LD50 Value | Source(s) |
| Dermal | Rabbit | > 2000 mg/kg body weight | [3] |
| Oral | Rat | 2000 - 5000 mg/kg body weight | [11] |
Spectroscopic Characterization
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the structural confirmation and purity assessment of 3-Methylmorpholine.
NMR Spectroscopy
¹H NMR: The proton NMR spectrum of 3-Methylmorpholine is expected to show distinct signals for the methyl protons and the methylene protons of the morpholine ring. The protons on the carbons adjacent to the electronegative oxygen atom will be deshielded and appear at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen atom. The methyl group will appear as a doublet due to coupling with the adjacent proton at the chiral center.
¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be influenced by the proximity to the heteroatoms, with the carbons attached to oxygen and nitrogen appearing at a lower field.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Methylmorpholine will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:
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C-H stretching: Aliphatic C-H stretches will appear in the region of 2850-3000 cm⁻¹.
-
C-O stretching: The C-O-C ether linkage will show a strong absorption band in the region of 1070-1150 cm⁻¹.
-
C-N stretching: The C-N stretching of the tertiary amine will be observed in the fingerprint region, typically between 1020 and 1250 cm⁻¹.
-
N-H stretching: As a tertiary amine, there will be no N-H stretching band.
Conclusion
3-Methylmorpholine is a valuable and versatile chemical entity with a broad spectrum of applications. Its unique combination of a chiral center, a basic nitrogen, and an ether linkage within a conformationally defined ring system makes it a powerful tool in both academic research and industrial processes. From its role as a catalyst in organic synthesis to its critical function in the design of life-saving anticancer drugs, 3-Methylmorpholine continues to be a molecule of significant interest. A thorough understanding of its chemical properties, stereochemistry, and reactivity is paramount for harnessing its full potential in the development of new technologies and therapeutic agents.
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